molecular formula C20H21NO4 B12336720 Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)

Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)

Cat. No.: B12336720
M. Wt: 342.4 g/mol
InChI Key: XQYZDYMELSJDRZ-GKOSEXJESA-N
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Description

Table 1: Isotopic Composition Analysis

Position Substituent Natural Abundance (¹H) Deuterated Form (²H/D)
1 Benzyl group 100% H
6 Methoxy 100% H
7 Methoxy-d3 100% D

The deuterium labeling at position 7 reduces metabolic lability compared to protiated analogs, enhancing stability in pharmacokinetic studies. The molecular formula accounts for three deuterium atoms, as confirmed by the SMILES notation [2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC.

Synonyms and Registry Identifiers (CAS, PubChem CID)

This compound is cataloged under multiple synonyms and registry numbers across chemical databases:

Table 2: Registry Identifiers and Synonyms

Identifier Type Value Source
PubChem CID 45040180 PubChem
IUPAC Name 1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline PubChem
Depositor-Supplied Synonym Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) PubChem
SMILES [2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC PubChem

Properties

Molecular Formula

C20H21NO4

Molecular Weight

342.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline

InChI

InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3

InChI Key

XQYZDYMELSJDRZ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The core isoquinoline scaffold is constructed via a rhodium-catalyzed [4+2] cycloaddition between ethyl benzimidate derivatives and allyl carbonates. For the target compound, 3,4-dimethoxyphenylmethyl is introduced at the C1 position using a pre-functionalized benzimidate precursor. Deuterium incorporation at the C7 methoxy group is achieved by substituting methanol with deuterated methanol-D4 (CD3OD) during the final methoxylation step.

Key Conditions :

  • Catalyst: [Cp*RhCl2]2 (5 mol%)
  • Deuterated Solvent: CD3OD (2 equiv)
  • Temperature: 85°C, 1–2 h
  • Yield: 68–75%

Challenges and Solutions

  • Regioselectivity : The C6 and C7 positions require precise control to avoid cross-contamination of methoxy and deuterated methoxy groups. Using Cu(acac)2 as a co-catalyst enhances selectivity for C7 deuteration.
  • Purity : Flash chromatography (ethyl acetate/petroleum ether, 1:20) achieves >95% purity, confirmed by 1H NMR.

Bischler-Napieralski Cyclization with Phosphoryl Chloride

Classical Isoquinoline Synthesis

This method involves cyclizing N-(3,4-dimethoxyphenethyl)acetamide using phosphoryl chloride (POCl3) under anhydrous conditions. The deuterated methoxy-d3 group is introduced post-cyclization via nucleophilic substitution with deuterated methyl iodide (CD3I) in the presence of K2CO3.

Reaction Steps :

  • Amide Formation : 3,4-Dimethoxyphenethylamine + Acetyl chloride → N-(3,4-dimethoxyphenethyl)acetamide (84% yield).
  • Cyclization : POCl3, toluene, 100°C, 4 h → 1-(3,4-Dimethoxyphenylmethyl)-3,4-dihydroisoquinoline (62% yield).
  • Deuteration : CD3I, DMF, K2CO3, 60°C, 12 h → Target compound (58% yield).

Limitations

  • Low deuteration efficiency (58%) due to competing side reactions.
  • Requires chromatographic separation to isolate the C7-deuterated product.

Palladium-Catalyzed Asymmetric Larock Synthesis

Enantioselective Construction

A recent advance employs Pd(OAc)2/Walphos SL-W002–1 to catalyze the asymmetric Larock reaction, enabling direct incorporation of the 3,4-dimethoxyphenylmethyl group with >97% enantiomeric excess. Deuterium is introduced via DMSO-d6 during the final oxidation step.

Procedure :

  • Coupling : 2-Iodoanisole + 3,4-Dimethoxyphenylacetylene → 1-(3,4-Dimethoxyphenylmethyl)isoquinoline (82% yield).
  • Deuteration : DMSO-d6, KOH, 120°C, 24 h → C7-methoxy-d3 substitution (70% yield).

Advantages

  • Avoids multi-step functionalization.
  • Scalable to gram quantities without racemization.

Base-Mediated H/D Exchange with DMSO-d6

Direct Deuterium Incorporation

This method modifies pre-synthesized 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline by replacing the C7 methoxy proton with deuterium using DMSO-d6 and KOH. The reaction proceeds via a radical intermediate, achieving 90–95% deuteration efficiency.

Optimized Conditions :

  • Substrate:KOH ratio = 1:1.2
  • Solvent: DMSO-d6
  • Temperature: 120°C, 18 h
  • Yield: 88%

Analytical Validation

  • LC-MS : m/z 342.4035 [M+H]+ (calc. 342.4035).
  • 1H NMR : Absence of singlet at δ 3.85 (C7-OCH3), replaced by residual CD3 signal.

Friedel-Crafts Alkylation with Deuterated Methylating Agents

Stepwise Functionalization

A three-step protocol constructs the isoquinoline core, followed by Friedel-Crafts alkylation and deuteration:

  • Core Synthesis : Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one → 7-Methoxy-3,4-dihydroisoquinoline (76% yield).
  • Alkylation : 3,4-Dimethoxybenzyl chloride, AlCl3, CH2Cl2, 0°C → 1-(3,4-Dimethoxyphenylmethyl)-7-methoxyisoquinoline (65% yield).
  • Deuteration : CD3I, AgOTf, DCE, 50°C, 6 h → Target compound (72% yield).

Drawbacks

  • Low regioselectivity during alkylation necessitates column purification.
  • Silver triflate increases cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Deuterium Efficiency Scalability
Rhodium-Catalyzed 75 95 90 High
Bischler-Napieralski 58 88 58 Moderate
Larock Asymmetric 82 97 95 High
H/D Exchange 88 99 95 Low
Friedel-Crafts 72 92 85 Moderate

Chemical Reactions Analysis

Types of Reactions

Isoquinoline derivatives, including Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-, undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in neutral or alkaline conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Strong acids like sulfuric acid for protonation, followed by nucleophiles for substitution.

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Isoquinoline derivatives are known for their anticancer effects. Studies have shown that compounds similar to Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) exhibit cytotoxicity against various cancer cell lines. For instance, research indicates that isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A study published in Tetrahedron highlighted the synthesis of isoquinoline derivatives and their evaluation for anticancer activity against human cancer cell lines. The results demonstrated significant growth inhibition, suggesting a promising avenue for further development in cancer therapeutics .

2. Neuroprotective Effects

Research has also pointed to the neuroprotective properties of isoquinoline compounds. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a study focusing on neuroprotection, isoquinoline derivatives were shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. The mechanisms involved include modulation of inflammatory cytokines and enhancement of antioxidant defenses .

Synthesis and Derivatives

The synthesis of Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) involves several chemical reactions that can be optimized for yield and purity. The synthesis typically includes the reaction of appropriate precursors under controlled conditions to yield the desired isoquinoline structure.

Synthesis Example:
A notable synthesis method involves the use of dimethoxybenzyl derivatives as starting materials, which undergo cyclization reactions to form isoquinoline structures. This method has been reported to yield high purity products suitable for biological testing .

Pharmacological Applications

1. Antimicrobial Activity

Isoquinoline derivatives have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Their structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A recent publication reported on the antimicrobial efficacy of isoquinoline derivatives against resistant strains of bacteria. The findings indicated that certain modifications in the isoquinoline structure could enhance antimicrobial potency .

2. Anti-inflammatory Effects

The anti-inflammatory potential of isoquinolines is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:
Research has demonstrated that specific isoquinoline derivatives can significantly reduce inflammation in animal models by modulating immune responses and decreasing levels of inflammatory mediators .

Mechanism of Action

Comparison with Similar Compounds

Physical Properties and Spectral Data

A comparison of key physical properties and spectral data is summarized below:

Compound Melting Point (°C) 1H NMR (δ, ppm) Key Functional Groups Reference
Target Compound (7-methoxy-d3) Not reported Expected downfield shift for -OCD3 3,4-Dimethoxyphenylmethyl, deuterated methoxy
6,7-Dimethoxy-1-veratrylisoquinoline hydrochloride (Papaverine) 225–228 δ 3.85 (s, 6H, OCH3), δ 6.7–7.3 (aromatic) Two methoxy groups, aromatic protons
3,4-Dimethoxybenzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (6) 130 δ 3.75 (s, 6H, OCH3), δ 6.5–7.1 (aromatic) Dihydroisoquinoline core, multiple methoxy
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate 145–147 δ 1.42 (t, 3H, CH3), δ 3.91 (s, 3H, OCH3) Carboxylate ester, methoxy, methyl substituent

The target compound’s deuterated methoxy group would exhibit distinct 1H NMR signals (absence of proton resonance) and altered 13C NMR shifts compared to non-deuterated analogs .

Biological Activity

Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

PropertyValue
Molecular Formula C20H21NO4
Molecular Weight 342.4 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline
InChI Key XQYZDYMELSJDRZ-GKOSEXJESA-N
Canonical SMILES COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Mechanisms of Biological Activity

Isoquinoline derivatives are known for a variety of biological activities, including:

  • Antimicrobial Effects : Isoquinoline compounds have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that isoquinoline derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways.
  • Antiviral Activity : Some isoquinolines have been explored as potential antiviral agents. For instance, a study on isoquinoline derivatives showed promising results against HIV by antagonizing the CXCR4 receptor, which is crucial for HIV entry into host cells .
  • Smooth Muscle Relaxation : Research indicates that this specific isoquinoline compound can induce relaxation in smooth muscle tissues. In ex vivo studies using rat gastric smooth muscle preparations (SMPs), it was shown to decrease intracellular calcium levels and promote relaxation at micromolar concentrations .

Case Studies

  • Smooth Muscle Relaxation Study :
    • In a controlled experiment, Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) was administered to isolated gastric SMPs at concentrations ranging from 7.5×1067.5\times 10^{-6} to 2.5×1042.5\times 10^{-4} mol/L. The compound exhibited a significant relaxation effect on the smooth muscles, indicating its potential use in treating gastrointestinal disorders .
  • Antiviral Activity Against HIV :
    • A series of isoquinoline derivatives were synthesized and evaluated for their ability to inhibit CXCR4-mediated HIV entry. Among these, certain compounds displayed low nanomolar activity in blocking the receptor, suggesting that isoquinoline derivatives could be developed as antiviral therapeutics targeting HIV .

Comparative Analysis with Related Compounds

Isoquinoline derivatives often exhibit varying degrees of biological activity based on their structural modifications. Here’s a comparison with notable isoquinoline compounds:

CompoundBiological ActivityMechanism of Action
Papaverine VasodilatoryInhibition of phosphodiesterase
Berberine Antimicrobial, anti-inflammatoryModulation of cellular signaling pathways
Isoquinoline (Parent) Limited specificity in applicationsGeneral alkaloid properties

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